2-(Chloromethyl)-5-fluoroquinoline
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Overview
Description
2-(Chloromethyl)-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoroquinoline typically involves the chloromethylation of 5-fluoroquinoline. One common method is the reaction of 5-fluoroquinoline with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which have distinct biological activities.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Scientific Research Applications
2-(Chloromethyl)-5-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoroquinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and increasing its bioavailability.
Comparison with Similar Compounds
- 2-(Chloromethyl)quinoline
- 5-Fluoroquinoline
- 2-(Bromomethyl)-5-fluoroquinoline
Comparison: 2-(Chloromethyl)-5-fluoroquinoline is unique due to the presence of both a chloromethyl group and a fluorine atom, which confer distinct reactivity and biological properties. Compared to 2-(Chloromethyl)quinoline, the fluorine atom in this compound enhances its stability and lipophilicity. Compared to 5-Fluoroquinoline, the chloromethyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZVYUVXZKCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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